molecular formula C4H10N2O2S B162290 2-Methyl-1,2,6-thiadiazinane 1,1-dioxide CAS No. 137830-77-4

2-Methyl-1,2,6-thiadiazinane 1,1-dioxide

Cat. No. B162290
M. Wt: 150.2 g/mol
InChI Key: BXAHKRQLBBUNGK-UHFFFAOYSA-N
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Description

2-Methyl-1,2,6-thiadiazinane 1,1-dioxide (MTD) is an organosulfur compound that has been studied for its potential applications in various scientific fields. It is a versatile compound with a wide range of characteristics and properties, making it suitable for a variety of research purposes.

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis Techniques : The compound has been synthesized through various chemical reactions, including the SuFEx type reaction and reactions involving sulfamides and diketene. These methods are significant for producing derivatives of 2-Methyl-1,2,6-thiadiazinane 1,1-dioxide for various applications (Khumalo et al., 2018); (Díez et al., 1973).

  • Rotational Isomerism Studies : Research has explored the rotational isomerism in certain derivatives of this compound, providing insights into their molecular behavior and potential applications in medicinal chemistry (Goya, Martínez, & Jimeno, 1990).

  • Chemical Reactivity and Functionalization : Studies have focused on the reactivity of 2-Methyl-1,2,6-thiadiazinane 1,1-dioxide derivatives, examining regioselective N-alkylation and other chemical transformations. These findings are crucial for understanding how to manipulate this compound for specific scientific and medicinal purposes (Goya, Martínez, Ochoa, & Stud, 1981).

Potential Medical Applications

  • Alzheimer's Disease Treatment : A derivative of this compound, Verubecestat, has been investigated as a β-site amyloid precursor protein cleaving enzyme 1 inhibitor for treating Alzheimer's disease. This highlights the potential of derivatives in developing treatments for neurodegenerative diseases (Scott et al., 2016).

  • Antibacterial Activity : Some derivatives have exhibited significant antibacterial activities, suggesting their potential in developing new antibacterial agents (Kim et al., 2007).

  • Bronchodilator Agents : Certain derivatives have been evaluated as bronchodilator agents, indicating their possible use in treating respiratory conditions (Campillo et al., 2000).

properties

IUPAC Name

2-methyl-1,2,6-thiadiazinane 1,1-dioxide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H10N2O2S/c1-6-4-2-3-5-9(6,7)8/h5H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXAHKRQLBBUNGK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCNS1(=O)=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10435223
Record name 2-Methyl-1lambda~6~,2,6-thiadiazinane-1,1-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10435223
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methyl-1,2,6-thiadiazinane 1,1-dioxide

CAS RN

137830-77-4
Record name 2-Methyl-1lambda~6~,2,6-thiadiazinane-1,1-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10435223
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-methyl-1lambda6,2,6-thiadiazinane-1,1-dione
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods I

Procedure details

A mixture comprising 30 g (312 mmol) of sulfamide, 27.5 g (312 mmol) of N-methyl-1,3-propanediamine and 300 ml of dry pyridine was refluxed overnight at 130° C. The mixture was left to cool, and then pyridine was distilled off under reduced pressure. To the residue, 200 ml of chloroform was added and insoluble substance was filtered off. The solvent was distilled off under reduced pressure, and the residue was purified by silica gel column chromatography (CHCl3) and then subjected to distillation under reduced pressure to obtain 36.2 g of 2-methyl-tetrahydro-1,2,6-thiadiazine-1,1-dioxide (boiling point: 130°-133° C./0.23 mmHg).
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
27.5 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

To a solution of N-methyl-1,3-diaminopropane (37.6 mL, 312 mmol) and sulfamide (10.0 g, 104 mmol) were heated at reflux for 16 hr. The solvent was evaporated in vacuo and the residue was purified by chromatography (SiO2, EtOAc/CH2Cl2: 1:1) to afford the title compound as an oil.
Quantity
37.6 mL
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-Methyl-1,2,6-thiadiazinane 1,1-dioxide
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2-Methyl-1,2,6-thiadiazinane 1,1-dioxide
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2-Methyl-1,2,6-thiadiazinane 1,1-dioxide
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2-Methyl-1,2,6-thiadiazinane 1,1-dioxide
Reactant of Route 6
2-Methyl-1,2,6-thiadiazinane 1,1-dioxide

Citations

For This Compound
1
Citations
E Muraglia, O Kinzel, C Gardelli… - Journal of medicinal …, 2008 - ACS Publications
HIV integrase is one of the three enzymes encoded by HIV genome and is essential for viral replication, but integrase inhibitors as marketed drugs have just very recently started to …
Number of citations: 76 pubs.acs.org

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